刺果苷

描述

Synthesis Analysis

Hastatoside was first isolated and identified through spectroscopic methods, alongside verbenalin from Verbena hastata and V. officinalis. Its structure and absolute configuration were determined by correlating it chemically with verbenaline and lactone derivatives, showcasing the detailed chemical synthesis pathway from natural sources (Rimpler & Schäfer, 1979).

Molecular Structure Analysis

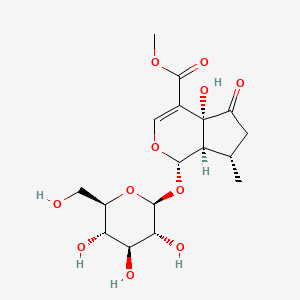

The molecular structure of hastatoside was elucidated using spectroscopic methods, highlighting its iridoid glycoside nature. This complex structure involves a cyclopentane ring fused with a glycosidic linkage, illustrating the compound's unique chemical framework. The determination of its structure is crucial for understanding its chemical behavior and interactions (Rimpler & Schäfer, 1979).

Chemical Reactions and Properties

Although specific reactions involving hastatoside were not detailed in the provided literature, the study of iridoid glycosides like hastatoside typically involves reactions related to their glycosidic linkages and the cyclopentane core. These reactions can include hydrolysis, which affects the glycosidic bond, and modifications to the iridoid nucleus, which can alter the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties of hastatoside, such as solubility, melting point, and specific optical rotation, are essential for its characterization and application in chemical studies. While the specific physical properties were not detailed in the available literature, these parameters generally play a significant role in the compound's behavior in various solvents and conditions, influencing its extraction, isolation, and analysis processes.

Chemical Properties Analysis

Hastatoside's chemical properties, including reactivity with certain chemicals, stability under various conditions, and its behavior in chemical synthesis, are vital for understanding its applications and interactions in complex systems. The iridoid glycoside's structure suggests it may participate in reactions typical for glycosides and cyclic ethers, such as hydrolysis under acidic or enzymatic conditions and potential participation in conjugation reactions due to its functional groups.

For further exploration and detailed studies on hastatoside, including its synthesis, molecular structure, and chemical properties, the provided references offer a foundation for scientific research and exploration of this intriguing compound.

科学研究应用

研究了刺果苷在大鼠肠道中的吸收动力学,结果表明它遵循一级动力学过程,具有被动扩散吸收机制,表明其具有缓释或控释制剂的潜力 (任飞、W.华、杨晶,2012)。

刺果苷和马鞭草素被确认为马鞭草中的主要促睡眠成分,能显着增加大鼠的非快速眼动睡眠 (Y. Makino 等人,2009)。

通过光谱方法鉴定了刺果苷(一种来自马鞭草和马鞭草的环烯醚萜类)并对其进行了表征 (H. Rimpler、B. Schäfer,1979)。

对刺果苷在各种介质(包括大鼠血浆、人血浆和牛血清白蛋白)中的蛋白结合率进行了研究,结果表明其结合率较低,并且与血浆浓度不成比例 (任飞、杨晶、程学军,2012)。

通过脑电图分析和巴比妥睡眠试验证实了含有刺果苷的马鞭草全水提取物的镇静特性,支持其在草药中作为镇静剂的使用 (MOSES A. AKANMU 等人,2002)。

从钝叶酢浆草的根中分离出刺果苷 A 和 B,这两种酚苷均含有刺果苷,其结构通过光谱方法确定 (张兰生等人,2009)。

研究了含有刺果苷的 Leptadenia hastata 叶提取物的抗真菌活性,突出了该植物作为天然产物和新型药物剂的潜力 (I. Umaru,2017)。

作用机制

Target of Action

Hastatoside, an iridoid glycoside isolated from Verbena officinalis, primarily targets the sleep-wake cycle in the body . It has been found to have a significant impact on non-rapid eye movement (NREM) sleep . Additionally, it has been suggested that hastatoside may have a regulatory role on immune cell functions, specifically on natural killer (NK) cells .

Mode of Action

Hastatoside interacts with its targets to promote sleep. After oral administration, hastatoside increases the total time of NREM sleep during a 9-hour period . This increase in sleep time occurs with a lag time of about 3-5 hours after administration . The exact molecular interaction between hastatoside and its targets is still under investigation.

Biochemical Pathways

It is known that hastatoside influences the sleep-wake cycle, suggesting an impact on the neurological pathways associated with sleep regulation

Pharmacokinetics

Studies have shown that hastatoside can increase nrem sleep for a period of 9 hours following oral administration . This suggests that hastatoside is absorbed and distributed in the body in a manner that allows it to exert its sleep-promoting effects.

Result of Action

The primary result of hastatoside’s action is an increase in NREM sleep . Hastatoside increases the total time of NREM sleep by 81% during a 9-hour period . This increase in sleep time is accompanied by an increase in delta activity during NREM sleep , which is associated with deep, restorative sleep.

Action Environment

The environment in which hastatoside exerts its effects can influence its action, efficacy, and stability. It is known that hastatoside is isolated from Verbena officinalis , suggesting that the plant’s growth conditions could potentially influence the compound’s properties

生化分析

Biochemical Properties

Hastatoside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes . Hastatoside binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This interaction is significant as it influences various signaling pathways and cellular functions.

Cellular Effects

Hastatoside exerts several effects on different types of cells and cellular processes. It has been found to attenuate carbon tetrachloride-induced liver fibrosis by targeting GSK-3β . In hepatic stellate cells, hastatoside inhibits proliferation and activation by decreasing the expression levels of cyclin D1 and c-Myc . Additionally, hastatoside influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of hastatoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Hastatoside binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This inhibition prevents the activation and proliferation of hepatic stellate cells, thereby preventing the development of liver fibrosis . The molecular docking results further support the binding of hastatoside to GSK-3β .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hastatoside have been observed to change over time. Hastatoside has shown stability and efficacy in preventing carbon tetrachloride-induced liver injury and histological damage . Over time, it inhibits the upregulation of α-SMA and Col1α1 levels in a mouse hepatic fibrosis model . These findings suggest that hastatoside maintains its therapeutic effects over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of hastatoside vary with different dosages in animal models. In studies involving mice with carbon tetrachloride-induced hepatic fibrosis, hastatoside prevented liver injury and histological damage at specific dosages

Metabolic Pathways

Hastatoside is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is metabolized in the liver, where it exerts its hepatoprotective effects by targeting GSK-3β . The metabolic pathways of hastatoside also involve its conversion into active metabolites that contribute to its therapeutic properties .

Transport and Distribution

Hastatoside is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, where it exerts its pharmacological effects . The transport and distribution of hastatoside are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of hastatoside plays a significant role in its activity and function. Hastatoside is localized in specific cellular compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of hastatoside direct it to these compartments, influencing its therapeutic effects.

属性

IUPAC Name |

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVXHGUJJPSME-CZMSZWGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904209 | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50816-24-5 | |

| Record name | Hastatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HASTATOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。